5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-12-7-9-14(10-8-12)20(26)18-19(15-5-3-4-6-16(15)23)25(22(28)21(18)27)17-11-13(2)29-24-17/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSBSDKWKCMLNF-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C26H20F2N2O5
- Molecular Weight : 510.50 g/mol
- CAS Number : 618071-81-1
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. Preliminary studies indicate that it may inhibit cell proliferation in various cancer cell lines, suggesting a role in oncology.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to exhibit potent inhibition of L1210 cell proliferation with IC(50) values in the nanomolar range, indicating strong anti-cancer activity .
- Modulation of Apoptosis : It appears to induce apoptosis in cancer cells, potentially through the activation of p53 pathways .
Biological Activity Data
| Cell Line | IC50 (μM) | Effect | Reference |
|---|---|---|---|
| L1210 | < 0.01 | Potent inhibition | |
| SJSA-1 | 0.15 | Antiproliferative activity | |
| Various | < 0.24 | Induction of apoptosis |
Case Studies
Several studies have documented the biological effects of this compound:
- Study on L1210 Cells :
- SJSA-1 Xenograft Model :
- Pharmacodynamics and Toxicology :
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique molecular structure, which includes:
- Molecular Formula : C22H22FNO3
- Molecular Weight : 365.42 g/mol
- CAS Number : 381204-86-0
The presence of the fluorophenyl and isoxazole groups contributes to its biological activity, making it a candidate for further investigation in drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-(2-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation and survival. For instance:
- Inhibition of Kinases : The compound may inhibit kinases involved in cancer signaling pathways, leading to reduced tumor growth.
Anti-inflammatory Effects
Research has shown that derivatives of this compound can possess anti-inflammatory properties. This is crucial for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the effects of similar pyrrole derivatives on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential use in targeted cancer therapies.
Case Study 2: Anti-inflammatory Mechanism
Another research project investigated the anti-inflammatory effects of related compounds in animal models of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling, supporting the therapeutic potential of these compounds in inflammatory diseases.
The ongoing research into the applications of this compound suggests several promising avenues:
- Clinical Trials : Further clinical trials are necessary to evaluate its efficacy and safety in humans.
- Mechanistic Studies : Detailed mechanistic studies will help elucidate how this compound interacts with biological targets at the molecular level.
- Formulation Development : Developing formulations that enhance bioavailability and target delivery could maximize therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in aryl, benzoyl, and heterocyclic substituents. Key comparisons include:
Key Observations:
- Halogen Effects: Chloro (Cl) and fluoro (F) substituents in compounds like 4 and 5 () induce isostructural packing but alter intermolecular interactions (e.g., C–Cl vs. C–F van der Waals radii) . The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to non-halogenated analogues.
- The target compound’s 4-methylbenzoyl group balances hydrophobicity and steric bulk.
- Heterocyclic Moieties : The 5-methylisoxazolyl group in the target compound contrasts with thiazole (Compound 4) or pyrazole cores (–5). Isoxazole rings offer distinct hydrogen-bonding and π-stacking capabilities, which may influence target binding .
Computational and Crystallographic Insights
- Crystal Packing : Isostructural compounds (e.g., 4 and 5 in ) show nearly identical lattice parameters but differ in halogen-driven intermolecular contacts. The target compound’s 2-fluorophenyl group may adopt a perpendicular orientation relative to the pyrrolone plane, as seen in similar fluorophenyl-substituted structures .
- Docking Studies : GOLD program () simulations predict that substituents like 5-methylisoxazolyl could enhance binding to hydrophobic pockets in therapeutic targets (e.g., kinase enzymes) .
Q & A
Basic: What synthetic strategies are effective for preparing 5-(2-fluorophenyl)-3-hydroxy-pyrrol-2-one derivatives?
Methodological Answer:
The core pyrrol-2-one scaffold can be synthesized via base-assisted cyclization of α,β-unsaturated ketones with amines or hydroxylamine derivatives. For fluorophenyl substituents, Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce aromatic groups. For example, describes cyclization of 5-hydroxy-3-phenyl-pyrrol-2-one with aryl amines under basic conditions (e.g., KOH/EtOH), yielding 46–63% isolated products. Optimize stoichiometry and reaction time to minimize side products like over-substituted analogs .
Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals, particularly for fluorophenyl and isoxazole protons (e.g., aromatic protons at δ 6.5–8.0 ppm and isoxazole methyl at δ 2.3–2.5 ppm) .
- X-ray crystallography : As shown in and , single-crystal X-ray diffraction confirms spatial arrangement, bond angles, and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the hydroxy group) .
- HRMS : Validate molecular weight with <2 ppm error (e.g., m/z 386.1232 [M+H]+ in ) .
Advanced: How can computational docking (e.g., GOLD) predict biological targets for this compound?
Methodological Answer:
Using programs like GOLD ( ), perform flexible ligand docking to identify potential protein targets (e.g., kinases or GPCRs). Key steps:
Protein Preparation : Remove crystallographic water molecules except those in binding pockets .
Ligand Optimization : Generate 3D conformers of the compound, accounting for fluorine’s electronegativity and isoxazole’s planar geometry.
Scoring : Prioritize binding poses with high ChemPLP scores and hydrogen bonds to residues like Ser/Thr or His.
Validation : Compare predicted binding modes with known inhibitors (e.g., ATP analogs for kinases) .
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism (e.g., keto-enol equilibria in pyrrol-2-ones) or impurities. Strategies:
- Variable Temperature NMR : Identify tautomers by observing signal splitting at low temperatures (e.g., -40°C) .
- HPLC-PDA-MS : Detect impurities using reverse-phase C18 columns (e.g., 5–95% acetonitrile/water gradient) coupled with UV (254 nm) and MS monitoring .
- Recrystallization : Purify via slow evaporation in ethyl acetate/hexane to isolate dominant tautomers .
Advanced: What experimental designs optimize solubility for in vitro assays?
Methodological Answer:
Use factorial design (e.g., 2^k models) to test variables:
- Co-solvents : DMSO (<1% v/v) or cyclodextrin inclusion complexes .
- pH adjustment : Buffers (pH 7.4 PBS) for ionizable groups (e.g., hydroxyl pKa ~9–10).
- Particle Size Reduction : Nano-milling (e.g., ball milling) to increase surface area .
Monitor solubility via UV-Vis spectrophotometry (λmax ~280 nm for aromatic systems) .
Basic: What safety protocols are critical during synthesis?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile fluorinated intermediates (e.g., 2-fluorobenzoyl chloride) .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with corrosive reagents (e.g., POCl3 in ) .
- Waste Disposal : Neutralize acidic/basic waste (e.g., quench with NaHCO3 or citric acid) before disposal .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Substituent Variation : Replace 4-methylbenzoyl with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups to assess electronic effects (see for trifluoromethyl analogs) .
- Bioisosteric Replacement : Swap 5-methylisoxazole with 1,2,4-oxadiazole ( ) to compare steric and electronic profiles.
- In Vitro Assays : Test analogs against target enzymes (e.g., COX-2 or MAO) using fluorometric or colorimetric assays (e.g., ’s pyrazole-carbothioamide testing) .
Advanced: How to address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Stabilization : Protect hydroxyl groups with TBS or acetyl during harsh reactions (e.g., ’s methyl ester protection) .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) for coupling steps ( uses Suzuki for thiazole synthesis) .
- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion (e.g., 80–90%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
